Asocainol ((+/-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-ol) [] is a synthetic antiarrhythmic agent [] that falls under the Class I category of antiarrhythmic drugs [, ]. Notably, it demonstrates a unique pharmacological profile by exhibiting both Class I and Class IV antiarrhythmic properties, indicating a dual inhibitory action on transmembrane sodium and calcium conductivities []. This dual action distinguishes Asocainol from traditional Class I antiarrhythmics and positions it as a potentially valuable tool in cardiovascular research.
Future Directions
Further investigation into its enantioselectivity: The distinct activities of Asocainol enantiomers [, , ] warrant further research to explore their specific pharmacological profiles and potential therapeutic advantages.
Related Compounds
Verapamil
Relevance: Verapamil is mentioned as a prototypical example of a specific calcium antagonist, a class of drugs that block the influx of calcium ions into cells. Asocainol, while exhibiting some calcium antagonist activity, is described as having a mixed profile that also includes sodium channel blocking effects, placing it in an intermediate position between specific calcium antagonists like verapamil and predominantly sodium channel blocking drugs. []
Procainamide
Relevance: Procainamide is cited as a predominantly sodium channel blocking agent and is used as a point of comparison for understanding the pharmacological profile of asocainol. While asocainol also possesses sodium channel blocking properties, its additional activity on calcium channels distinguishes it from procainamide and places it in an intermediate category of antiarrhythmic agents. []
Quinidine
Relevance: Quinidine, along with procainamide and asocainol, was investigated for its ability to interact with and alter the morphology of human red blood cells. This research aimed to explore the hypothesis that the antiarrhythmic properties of these drugs might involve non-specific interactions with phospholipid bilayers, similar to those found in the membranes of heart muscle cells. []
Propranolol
Relevance: [3H]-labeled propranolol was used as a radioligand in competitive binding studies to investigate the stereoselectivity of the drug binding site on human α1-acid glycoprotein. These studies included evaluating the binding affinity of both asocainol enantiomers, revealing a moderate stereoselectivity for the interaction with the protein. [, ]
Nicardipine
Relevance: [14C]-labeled nicardipine was utilized as a radioligand in competitive binding assays to examine the stereoselective binding of various drugs, including the enantiomers of asocainol, to the drug binding site of human α1-acid glycoprotein. []
Disopyramide
Relevance: The stereoselective binding of disopyramide enantiomers to human α1-acid glycoprotein was investigated alongside asocainol and other drugs. [, ] This research aimed to understand how the stereochemistry of these drugs might influence their binding affinity and potentially their pharmacological effects.
Relevance: The enantiomers of this dihydropyridine derivative were investigated for their stereoselective binding to human α1-acid glycoprotein. [, ] This work aimed to characterize the stereoselectivity of the drug binding site on this protein, which is relevant for understanding potential differences in the pharmacokinetic properties and pharmacological activity of drug enantiomers, including those of asocainol, that interact with this protein.
Tilidine
Relevance: The stereoselective binding of both tilidine enantiomers and diastereomers to human α1-acid glycoprotein was investigated alongside asocainol enantiomers. [, ] The goal of these studies was to understand if and how the stereochemistry of these drugs influenced their binding to the protein, which could have implications for their distribution and elimination within the body.
Warfarin
Relevance: The stereoselective binding of warfarin enantiomers to human α1-acid glycoprotein was examined in conjunction with asocainol and other drugs. [, ] This research was part of a broader effort to assess the role of stereochemistry in the binding of drugs to plasma proteins, which can impact their pharmacokinetic properties and potentially contribute to differences in their therapeutic and adverse effects.
Lidocaine
Relevance: Lidocaine and asocainol, along with other antiarrhythmics, were investigated for their ability to bind to artificial phospholipid membranes. The research showed a correlation between the drugs' lipophilicity and their binding affinity to these membranes, suggesting that lipophilicity might play a role in their mechanism of action. []
Ethmozine
Relevance: Ethmozine was included in a study examining the relationship between the lipophilicity of antiarrhythmic drugs and their binding affinity to phosphatidylcholine membranes. [] The study found that more lipophilic drugs, including asocainol, generally exhibited stronger binding to these membranes, highlighting a potential connection between lipophilicity and drug activity.
Aprindine
Relevance: Aprindine, along with asocainol and other class I antiarrhythmic drugs, was tested for its inhibitory potency against calmodulin, a calcium-binding protein involved in various cellular processes. [] The study suggested that the lipophilicity of these drugs might influence their interaction with calmodulin.
Lorcainide
Relevance: Similar to aprindine, lorcainide was also investigated for its ability to inhibit calmodulin activity alongside asocainol and other class I antiarrhythmic agents. The research explored the possibility that these drugs might exert antiarrhythmic effects, in part, through their interactions with calmodulin. []
Propafenone
Relevance: Like aprindine and lorcainide, propafenone was tested alongside asocainol for its inhibitory effects on calmodulin activity. This study highlighted the potential for interactions between class I antiarrhythmic drugs and calmodulin as part of their mechanism of action. []
Source and Classification
Asocainol is derived from the chemical modifications of naturally occurring compounds, specifically aimed at enhancing its therapeutic efficacy. Its classification as a class I antiarrhythmic drug places it alongside other notable medications such as lidocaine and procainamide. The compound's structure and mechanism of action make it a subject of interest in cardiovascular pharmacology.
Synthesis Analysis
Methods of Synthesis
The synthesis of Asocainol involves several chemical reactions, typically starting from simpler organic precursors. Key methods include:
Hydrogenation Reactions: These reactions facilitate the introduction of specific functional groups into the molecular framework.
Nucleophilic Substitution: This process allows for the replacement of certain atoms or groups within the molecule, enhancing its pharmacological properties.
Technical Details and Parameters
Reagents: Common reagents used in the synthesis include:
Alkyl halides for introducing alkyl groups.
Amines for forming amine derivatives.
Conditions: The reactions are often conducted under controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of Asocainol is scaled up using deuterated reagents to produce derivatives like Asocainol-d5. This process involves:
Hydrogen-Deuterium Exchange: A method where hydrogen atoms are replaced with deuterium in the presence of deuterated solvents.
Quality Control: Rigorous quality control measures are implemented to ensure high purity and correct isotopic labeling.
Molecular Structure Analysis
Asocainol's molecular structure features a complex arrangement that contributes to its biological activity.
Structural Characteristics
Chemical Formula: C₁₅H₁₈N₂O₃
Molecular Weight: Approximately 278.31 g/mol
Functional Groups: The presence of amine and ether functional groups is critical for its interaction with biological targets.
Spectroscopic Analysis
The structure has been confirmed through various spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR): Used to elucidate the arrangement of atoms within the molecule.
Mass Spectrometry: Helps in determining the molecular weight and structural fragments.
Chemical Reactions Analysis
Asocainol participates in several chemical reactions that can modify its structure and enhance its pharmacological properties.
Types of Reactions
Oxidation Reactions: Utilizing agents like potassium permanganate can convert Asocainol into carboxylic acids or ketones.
Reduction Reactions: Agents such as lithium aluminum hydride can reduce functional groups to alcohols.
Substitution Reactions: Nucleophilic substitution can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Often performed in acidic media to facilitate reaction.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Typically requires polar aprotic solvents to enhance nucleophilicity.
Mechanism of Action
Asocainol exerts its pharmacological effects primarily by modulating ion channel activity in cardiac tissues.
Target Sites
Sodium Channels (Na+): The compound blocks fast inward sodium currents, reducing excitability.
Calcium Channels (Ca²+): Inhibition of calcium influx leads to decreased contractility and heart rate.
Biochemical Pathways
The blockade of these channels results in:
A decrease in action potential upstroke velocity.
A reduction in action potential amplitude.
Shortening of action potential duration, which can stabilize cardiac rhythm.
Pharmacokinetics
The pharmacokinetics of Asocainol are influenced by factors such as:
Drug diffusion rates across membranes.
The compound's mobility within electric fields during cardiac conduction.
Physical and Chemical Properties Analysis
Asocainol possesses distinct physical and chemical properties that are crucial for its function as a therapeutic agent.
Physical Properties
Appearance: Typically presented as a white crystalline solid.
Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
Chemical Properties
Stability: Generally stable under standard conditions but sensitive to strong oxidizing agents.
Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers.
Applications
Asocainol has several scientific applications, particularly in pharmacology and therapeutic interventions related to cardiac health.
Therapeutic Uses
Antiarrhythmic Therapy: Primarily used to treat various forms of cardiac arrhythmias by stabilizing heart rhythm.
Research Applications: Its derivatives, such as Asocainol-d5, are utilized in pharmacokinetic studies due to their unique isotopic labeling properties.
Future Directions
Ongoing research aims to explore additional therapeutic applications, including potential uses in treating other cardiovascular diseases or conditions influenced by ion channel dysfunctions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Asocainol hydrochloride ia an antiarrhythmic drug which inhibits slow Ca2+ influx. This is accompanied by alterations in normal Na+-carried action potentials. Therefore, Asocainol not only inhibits Ca2+ inflow but also interferes with the fast inward Na+ current.
ARQ-171 is a second-generation E2F1 pathway activator with potential antineoplastic activity. ARQ 171 induces the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process. As a result, this agent exerts anti-tumor activity through checkpoint activation independent of p53 mediated tumor suppression. E2F1, down-regulated in cancer cells, regulates expression of genes involved in the cell cycle progression from G1 into S phase. The G1/S checkpoint process selectively induces cell cycle arrest in cancer cells with irreparable DNA damages and triggers subsequent apoptosis, while allowing cell division to proceed in cells without or with minor reparable DNA damage.
ARQ-751 is a potent and orally active pan-AKT inhibitor potential antineoplastic activity. ARQ 751 selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis.
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
ARRY-382 is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; cFMS) with potential antineoplastic activity. cFMS tyrosine kinase inhibitor ARRY-382 binds to and inhibits the activity of cFMS. By preventing colony-stimulating factor-1 (CSF-1)-cFMS signaling, this agent may inhibit tumor cell proliferation in cFMS-overexpressing tumor cells.
Arry-380 analog was designed as an inhibitor of EGFR (ErbB1). ARRY-380 analog is an analog of ARRY-380. ARRY-380 is also know as Tucatinib, also known as Irbinitinib, and ONT-380, is a n orally bioavailable inhibitor of the human epidermal growth factor receptor tyrosine kinase ErbB-2 (also called HER2) with potential antineoplastic activity. ErbB-2 inhibitor ARRY-380 selectively binds to and inhibits the phosphorylation of ErbB-2, which may prevent the activation of ErbB-2 signal transduction pathways, resulting in growth inhibition and death of ErbB-2-expressing tumor cells. ErbB-2 is overexpressed in a variety of cancers and plays an important role in cellular proliferation and differentiation.
ARRY-403, also known as AMG-151, is an orally available allosteric glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). ARRY-403 has many favorable physicochemical characteristics and ADME properties (low potential to cause drug–drug interactions (DDIs). ARRY-403 potently activates human glucokinase (GK) in vitro (EC50 = 79 nM at 5 mM glucose), with an S0.5 = 0.93 mM glucose (ARRY-403 at 5 mM) and Vmax = 134% compared to the no activator control. It possesses good in vitro drug-like properties (aqueous solubility, cell permeability, low low potential for drug-drug interactions, low predicted hepatic clearance), and selectivity against broad panels of receptors and enzymes.